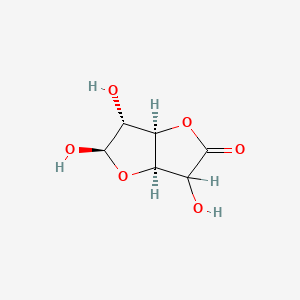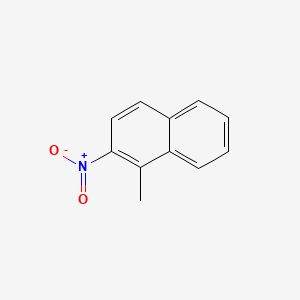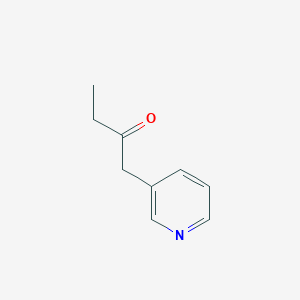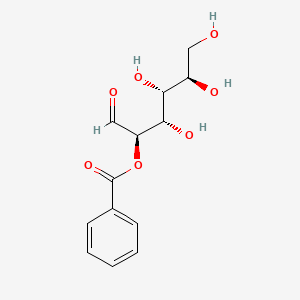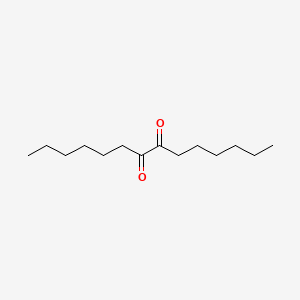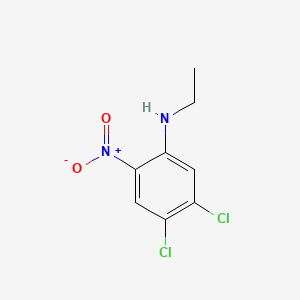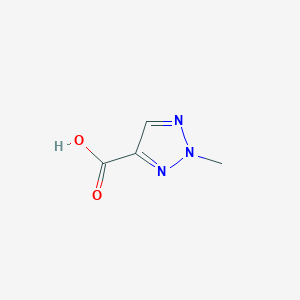![molecular formula C10H14O3 B3055169 [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol CAS No. 6327-85-1](/img/structure/B3055169.png)
[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
Overview
Description
[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of lignin, a natural polymer that is abundant in plant cell walls. The synthesis of [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol has been achieved through several methods, including chemical and biological processes.
Scientific Research Applications
Substance Properties
- [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol is related to methanol, a widely used basic raw material in various industries. Methanol acts as a solvent for many inorganic salts due to its polarity. It is a colorless, neutral polar liquid mixable with water and most organic solvents. However, it is highly flammable and toxic, necessitating strict safety guidelines (Offermanns, Schulz, Brandes, & Schendler, 2014).
Photochemistry
- UV irradiation of certain bromopyrimidines in methanol results in the formation of dehalogenated, methylated, and hydroxymethylated compounds. This indicates the potential of methanol in facilitating photochemical reactions (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).
Catalysis
- In studies on the hydroxymethylation of guaiacol with formaldehyde, methanol's presence in formaldehyde solutions significantly impacted the catalytic performance. The conversion of guaiacol decreased with increasing amounts of methanol, demonstrating its influence on catalytic processes (Cavani, Corrado, & Mezzogori, 2002).
Radical Detection
- Methanol is used in spin trapping for detecting radicals, as seen in studies involving [methyl-3H]-methanol. This research provides insights into the behavior of methoxy and hydroxymethyl radicals (Halpern, 1984).
Antibacterial Properties
- Methanolic extracts from the marine red alga Rhodomela confervoides, containing compounds such as 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl]methyl-5-(hydroxymethyl) 1,2-benzenediol, showed significant antibacterial activity. This suggests potential applications in antibacterial research (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Future Directions
properties
IUPAC Name |
[3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4,11-12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNAVHGUKSSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CO)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280592 | |
| Record name | [3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol | |
CAS RN |
6327-85-1 | |
| Record name | NSC17525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-5-METHYL-1,3-BENZENEDIMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


